4,4'-Dibromo-[2,2'-bipyridine]-6,6'-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Dibromo-[2,2’-bipyridine]-6,6’-dicarboxylic acid is a brominated bipyridine derivative. This compound is known for its electron-deficient nature and is commonly used as a ligand in the synthesis of organometallic compounds, such as ruthenium (II) photosensitizers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dibromo-[2,2’-bipyridine]-6,6’-dicarboxylic acid typically involves the bromination of 2,2’-bipyridine. One common method includes the use of bromine in acetic acid as a solvent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Dibromo-[2,2’-bipyridine]-6,6’-dicarboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Stille couplings, which are used to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts are often used in Suzuki and Stille couplings, with conditions including the use of bases like potassium carbonate and solvents like toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki coupling reaction, the product would be a bipyridine derivative with a new carbon-carbon bond at the position where the bromine was substituted .
Wissenschaftliche Forschungsanwendungen
4,4’-Dibromo-[2,2’-bipyridine]-6,6’-dicarboxylic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the development of metal-based drugs and imaging agents.
Medicine: Its derivatives are explored for their potential anticancer and antimicrobial properties.
Wirkmechanismus
The mechanism by which 4,4’-Dibromo-[2,2’-bipyridine]-6,6’-dicarboxylic acid exerts its effects is primarily through its role as a ligand. It coordinates with metal ions to form stable complexes. These complexes can interact with biological molecules, such as DNA and proteins, leading to various biological effects. The specific pathways involved depend on the metal ion and the biological target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Dibromo-2,2’-bipyridine: Similar in structure but lacks the carboxylic acid groups.
2,2’-Bipyridine: The parent compound without bromine or carboxylic acid substitutions.
Uniqueness
4,4’-Dibromo-[2,2’-bipyridine]-6,6’-dicarboxylic acid is unique due to the presence of both bromine atoms and carboxylic acid groups. This combination enhances its electron-deficient nature and makes it a versatile ligand for various applications in coordination chemistry and materials science .
Eigenschaften
Molekularformel |
C12H6Br2N2O4 |
---|---|
Molekulargewicht |
401.99 g/mol |
IUPAC-Name |
4-bromo-6-(4-bromo-6-carboxypyridin-2-yl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H6Br2N2O4/c13-5-1-7(15-9(3-5)11(17)18)8-2-6(14)4-10(16-8)12(19)20/h1-4H,(H,17,18)(H,19,20) |
InChI-Schlüssel |
ROTHXLUMKRDUTL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1C2=NC(=CC(=C2)Br)C(=O)O)C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.